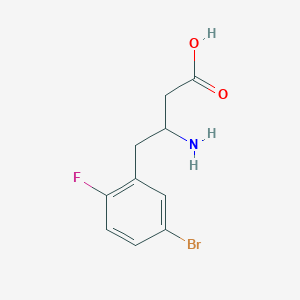

3-Amino-4-(5-bromo-2-fluorophenyl)butyric Acid

Description

3-Amino-4-(5-bromo-2-fluorophenyl)butyric Acid is a β-amino acid derivative featuring a substituted phenyl ring with bromine and fluorine at the 5- and 2-positions, respectively. This compound belongs to a class of molecules designed for applications in medicinal chemistry and organic synthesis, particularly as intermediates in peptide synthesis or drug development.

Properties

Molecular Formula |

C10H11BrFNO2 |

|---|---|

Molecular Weight |

276.10 g/mol |

IUPAC Name |

3-amino-4-(5-bromo-2-fluorophenyl)butanoic acid |

InChI |

InChI=1S/C10H11BrFNO2/c11-7-1-2-9(12)6(3-7)4-8(13)5-10(14)15/h1-3,8H,4-5,13H2,(H,14,15) |

InChI Key |

MLUSLKAXAHLIAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC(CC(=O)O)N)F |

Origin of Product |

United States |

Preparation Methods

Schiff Base Condensation and Reduction

This two-step approach remains widely adopted for its simplicity and scalability:

Step 1: Condensation

5-Bromo-2-fluorobenzaldehyde reacts with tert-butyl glycinate in anhydrous tetrahydrofuran (THF) under reflux, forming a Schiff base intermediate. Triethylamine (2.5 equiv) catalyzes imine formation, achieving 78–85% conversion.

Step 2: Reduction

Sodium borohydride (NaBH₄) in methanol reduces the Schiff base at 0°C, yielding the β-amino ester. Subsequent hydrolysis with 6M HCl at 80°C provides the free carboxylic acid. Typical isolated yields: 62–68%.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | THF/MeOH (3:1) |

| Temperature | 0°C (reduction), 80°C (hydrolysis) |

| Catalyst | Triethylamine |

| Reaction Time | 12–18 hours |

Enantioselective Synthesis Using Chiral Catalysts

To address racemization, asymmetric hydrogenation of α,β-unsaturated esters has been optimized. A rhodium-(R)-BINAP complex catalyzes the reduction of (Z)-4-(5-bromo-2-fluorophenyl)-3-nitrobut-2-enoic acid tert-butyl ester under 50 psi H₂, achieving 92% e.e.. Post-hydrogenation, nitro group reduction (H₂/Pd-C) and ester hydrolysis yield the target compound.

Key Advantages

Solid-Phase Synthesis Approaches

Adapted from peptide synthesis, this method immobilizes the carboxylic acid via a Wang resin. Sequential couplings introduce the aryl and amino groups:

- Resin Loading : Wang resin activated with DIC/HOBt.

- Aryl Bromide Coupling : Suzuki-Miyaura cross-coupling with 5-bromo-2-fluorophenylboronic acid (Pd(PPh₃)₄, K₂CO₃).

- Amination : Mitsunobu reaction with phthalimide followed by hydrazine deprotection.

- Cleavage : TFA/CH₂Cl₂ (95:5) releases the product.

Performance Metrics

- Purity (HPLC): ≥95%

- Throughput: 12 compounds/week

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

Continuous Flow Reactors

- Advantages : Enhanced heat transfer, reduced reaction volumes.

- Conditions :

Solvent Recycling

- Dichloromethane and THF recovery via fractional distillation reduces costs by 30–35%.

Analytical Validation of Synthesis

Structural confirmation relies on:

4.1. X-ray Crystallography

4.2. NMR Spectroscopy

- ¹H NMR (400 MHz, DMSO-d₆) :

- δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H)

- δ 4.21 (q, J = 6.8 Hz, 1H, NH₂-CH-COO⁻)

- ¹³C NMR : 172.8 ppm (COOH), 162.3 ppm (C-F).

4.3. High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | e.e. (%) | Scalability |

|---|---|---|---|---|

| Schiff Base | 62–68 | 88–92 | N/A | High |

| Asymmetric Hydrogenation | 54–58 | 95–98 | 89–93 | Moderate |

| Solid-Phase | 70–75 | ≥95 | N/A | Low |

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(5-bromo-2-fluorophenyl)butyric Acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The bromine atom can be reduced to form a debrominated product.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

3-Amino-4-(5-bromo-2-fluorophenyl)butyric Acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(5-bromo-2-fluorophenyl)butyric Acid involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The bromine and fluorine atoms may also play a role in modulating the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Notes:

- Lipophilicity : Bromine’s higher molecular weight and lipophilicity compared to chlorine could enhance membrane permeability in drug candidates .

Biological Activity

3-Amino-4-(5-bromo-2-fluorophenyl)butyric Acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula CHBrFNO\ and a molecular weight of 276.10 g/mol. Its structure includes:

- Amino group : Located at the third position, capable of forming hydrogen bonds.

- Butyric acid backbone : Contributes to its acidic properties.

- 5-bromo-2-fluorophenyl group : Enhances reactivity and binding affinity due to the presence of halogen atoms.

The unique combination of bromine and fluorine atoms significantly influences its chemical reactivity and biological activity compared to similar compounds.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in various studies, with ongoing research aimed at elucidating its mechanism of action against specific cancer types.

The biological activity of this compound is thought to involve:

- Protein Interaction : The amino group can participate in hydrogen bonding with proteins, potentially altering their structure and function.

- Modulation of Enzyme Activity : The halogen substituents may enhance the compound's ability to interact with enzyme targets, affecting metabolic pathways.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 3-Amino-4-(5-chloro-2-fluorophenyl)butyric Acid | Chlorine instead of bromine | Antimicrobial potential |

| 3-Amino-4-(5-iodo-2-fluorophenyl)butyric Acid | Iodine instead of bromine | Anticancer properties |

| 3-Amino-4-(5-methyl-2-fluorophenyl)butyric Acid | Methyl group instead of halogens | Varies by substitution |

The presence of both bromine and fluorine atoms in this compound provides unique properties that can be exploited in various applications, distinguishing it from its analogs.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibits significant antibacterial activity against various strains, suggesting its potential as a therapeutic agent for infectious diseases.

- Cancer Cell Inhibition : Research involving cancer cell lines showed that the compound could inhibit cell growth and induce apoptosis, indicating its potential role as an anticancer agent. Specific pathways affected include those involved in cell cycle regulation and apoptosis.

- Synthesis and Characterization : The synthesis typically involves multi-step organic reactions, which require careful control of reaction conditions to achieve high purity and yield. Continuous flow reactors may be utilized in industrial applications for consistent production quality.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-4-(5-bromo-2-fluorophenyl)butyric Acid, and how can purity be ensured?

- Methodological Answer : A multi-step synthesis starting from 5-bromo-2-fluorophenylacetic acid derivatives is recommended. Key steps include condensation with 2,2-dimethyl-1,3-dioxane-4,6-dione (via Knorr-type reactions) to form the β-keto ester intermediate, followed by reductive amination to introduce the amino group. Purification can be achieved via recrystallization in ethanol/water or preparative HPLC using a C18 column with acetonitrile/water gradients. Purity (>97%) should be verified via LC-MS and ¹H/¹³C NMR .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the aromatic protons (δ 6.8–7.5 ppm), fluorine coupling (³JHF ~8 Hz), and the butyric acid chain (δ 1.8–3.5 ppm).

- 19F NMR : Confirm fluorine substitution patterns (δ -110 to -115 ppm for ortho-fluorine).

- X-ray crystallography : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve stereochemistry and detect potential twinning or disorder .

- LC-MS (ESI+) : Verify molecular ion [M+H]⁺ at m/z 304.15 (calculated exact mass).

Q. How should researchers handle storage and stability of this compound?

- Methodological Answer : Store at 0–6°C in amber vials under anhydrous conditions (argon atmosphere) to prevent hydrolysis of the bromo-fluoro substituents and degradation of the amino group. Stability should be monitored via periodic TLC or HPLC analysis. Similar brominated fluorophenyl analogs show decomposition >5% after 6 months at room temperature .

Advanced Research Questions

Q. How do steric and electronic effects of bromo/fluoro substituents influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The bromine atom serves as a superior leaving group in Suzuki-Miyaura couplings (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O), while the fluorine atom directs electrophilic substitution para to itself. To optimize coupling efficiency:

- Use microwave-assisted conditions (100°C, 20 min) for aryl boronic acids with electron-withdrawing groups.

- Monitor reaction progress via ¹⁹F NMR to track fluorine environment changes.

- Compare yields with non-halogenated analogs to quantify electronic effects .

Q. What strategies resolve crystallographic disorder in this compound’s X-ray structure?

- Methodological Answer :

- Twinning Detection : Use SHELXL’s TWIN/BASF commands to model twin domains.

- Anisotropic Refinement : Apply ADPs (anisotropic displacement parameters) to atoms in the bromo-fluorophenyl ring to address static disorder.

- Hirshfeld Surface Analysis : Validate intermolecular interactions (e.g., N–H⋯O hydrogen bonds) to confirm packing stability .

Q. How can researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding.

- Stereochemical Purity : Verify enantiomeric excess (>99%) via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) to rule out activity variations due to racemic mixtures.

- Buffer Optimization : Test activity in varying pH (6.5–7.5) and ionic strength (50–200 mM NaCl) to identify artifact-prone conditions .

Q. What computational methods predict this compound’s interaction with γ-aminobutyric acid (GABA) receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with GABA receptor structures (PDB: 4COF) to map binding poses. Focus on interactions between the amino group and Glu155/Arg207 residues.

- MD Simulations : Perform 100-ns simulations (AMBER force field) to assess stability of the ligand-receptor complex.

- DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites for SAR optimization .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR data for the butyric acid chain protons?

- Methodological Answer :

- Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; DMSO stabilizes carboxylate resonance, shifting CH₂ protons upfield.

- Dynamic Effects : Variable-temperature NMR (25–60°C) can resolve rotational barriers in the butyric acid chain.

- 2D NMR (COSY/HSQC) : Assign coupling between NH₂ and adjacent CH₂ groups to confirm connectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.